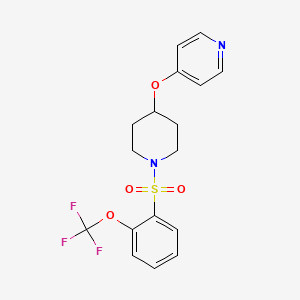

4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

This compound features a piperidine core substituted at the 1-position with a 2-(trifluoromethoxy)phenylsulfonyl group and at the 4-position with a pyridyloxy moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonyl linkage contributes to strong hydrogen-bonding interactions with biological targets, such as kinases or enzymes . Its molecular formula is C₁₇H₁₆F₃N₂O₃S, with a molecular weight of 400.38 g/mol.

Properties

IUPAC Name |

4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O4S/c18-17(19,20)26-15-3-1-2-4-16(15)27(23,24)22-11-7-14(8-12-22)25-13-5-9-21-10-6-13/h1-6,9-10,14H,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQZKPWJPWWAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-hydroxypiperidine with a sulfonyl chloride derivative to introduce the sulfonyl group.

-

Introduction of the Trifluoromethoxyphenyl Group: : The trifluoromethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

-

Coupling with Pyridine: : The final step involves the coupling of the piperidine intermediate with a pyridine derivative. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives similar to 4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival .

Neurological Disorders

Research has explored the potential of this compound in treating neurological disorders such as anxiety and depression. Its ability to cross the blood-brain barrier due to its lipophilic nature allows it to interact effectively with central nervous system targets .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This makes them candidates for treating chronic inflammatory conditions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of trifluoromethyl-containing compounds, including derivatives of piperidine, for their anticancer activity against various tumor types. The results indicated that these compounds inhibited cell growth significantly at low micromolar concentrations, suggesting that modifications like sulfonyl groups enhance their therapeutic potential .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds in animal models of anxiety and depression. The results showed that administration led to a significant reduction in anxiety-like behaviors, indicating a potential for development as anxiolytic agents .

Mechanism of Action

The mechanism of action of 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances binding affinity to certain enzymes and receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

Compound 6m : (S)-2-((4-chlorophenyl)((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine

- Key Differences: The sulfonyl group is attached to a 3-(trifluoromethyl)phenyl instead of 2-(trifluoromethoxy)phenyl. However, the absence of an oxygen atom in the substituent reduces polarity compared to the trifluoromethoxy group in the target compound .

Compound 6n : (S)-2-((4-chlorophenyl)((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine

- Key Differences :

- The sulfonyl group is linked to a 2,5-dichlorophenyl substituent.

- Impact : Chlorine atoms introduce steric hindrance and electron-withdrawing effects, which may reduce metabolic clearance but could also decrease solubility. This contrasts with the trifluoromethoxy group, which balances lipophilicity and metabolic stability .

Compound 6o : (S)-2-((4-chlorophenyl)((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine

- Key Differences :

Table 1: Substituent Effects on Piperidine-Sulfonyl Derivatives

Modifications to the Piperidine-Pyridine Linkage

FGFR3 Inhibitor () :

- Structure : 2-{[(3R,4S)-3-fluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl]oxy}-5-(1-methyl-1H-imidazol-4-yl)pyridine-3-carboxamide

- Key Differences: The piperidine ring is substituted with a fluoro group at the 3-position and an acetylated 4-(trifluoromethoxy)phenyl group. Impact: The fluoro group induces conformational rigidity, improving kinase selectivity.

Core Structural Analogues

4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2) :

- Structure : Lacks the sulfonyl and pyridyloxy groups.

- Impact : Without the sulfonyl-pyridine moiety, this compound exhibits simpler pharmacokinetics but lacks the target specificity seen in the parent compound. It serves as a precursor in synthesizing more complex derivatives .

Biological Activity

The compound 4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 337.32 g/mol. The trifluoromethoxy group is significant for enhancing the compound's pharmacological profile, particularly in modulating receptor interactions and improving bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.32 g/mol |

| CAS Number | Not specified |

| Purity | >95% |

Antinociceptive Effects

Research indicates that compounds containing piperidine and pyridine moieties often exhibit antinociceptive properties. A study highlighted the activity of similar compounds as TRPV1 receptor antagonists, which are crucial in pain signaling pathways. The structure of this compound suggests it may similarly interact with these receptors, potentially leading to pain relief effects in vivo .

Anticancer Potential

Piperidine derivatives have been explored for their anticancer activities. A related study demonstrated that modifications to the piperidine structure could enhance cytotoxicity against various cancer cell lines. The incorporation of the trifluoromethoxy group may further improve this activity by increasing lipophilicity and altering binding interactions with target proteins .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), has been noted in studies focusing on Alzheimer's disease therapies. By inhibiting these enzymes, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key factors:

- Trifluoromethoxy Group : Enhances potency by improving binding affinity to target receptors.

- Piperidine Ring : Essential for maintaining structural integrity and facilitating interaction with biological targets.

- Sulfonamide Linkage : May contribute to increased solubility and bioavailability.

Study on TRPV1 Modulation

A high-throughput screening study identified analogs of piperidine derivatives as potent TRPV1 modulators. The results indicated that structural modifications, including the addition of sulfonyl groups, significantly enhanced receptor affinity and selectivity .

In Vivo Efficacy in Cancer Models

In vivo studies conducted on similar piperidine derivatives showed promising results in reducing tumor growth in xenograft models. The modifications made to the core structure were instrumental in achieving higher efficacy compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.